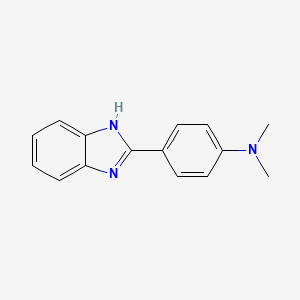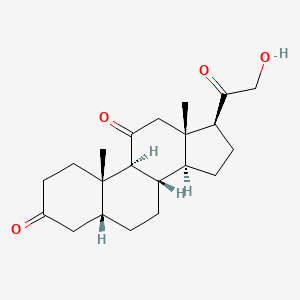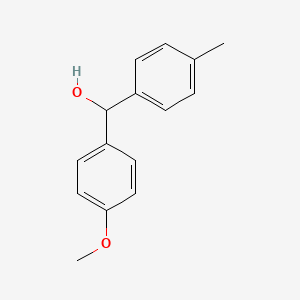
1,2-DIAMINOBUTANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-DIAMINOBUTANE, also known as this compound, is an organic compound with the molecular formula C4H12N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to adjacent carbon atoms in a butane chain. This compound is a colorless liquid with a fishy odor, commonly used in various chemical and industrial applications .
Preparation Methods
1,2-DIAMINOBUTANE can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1,2-dinitrobutane using hydrogen in the presence of a catalyst such as palladium on carbon.
Amination of Halides: Another method includes the amination of 1,2-dibromobutane with ammonia or an amine source under high pressure and temperature conditions.
Industrial production often involves the catalytic hydrogenation of nitriles or nitro compounds, which provides a more efficient and scalable route .
Chemical Reactions Analysis
1,2-DIAMINOBUTANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oximes, nitriles, secondary amines, and substituted amines .
Scientific Research Applications
1,2-DIAMINOBUTANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in the study of enzyme mechanisms.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of antibiotics and anticancer compounds.
Industry: It is used in the production of polyamides, polyurethanes, and other polymers, as well as in the manufacture of adhesives and coatings
Mechanism of Action
The mechanism of action of 1,2-butanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. It can also act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species .
Comparison with Similar Compounds
1,2-DIAMINOBUTANE can be compared with other diamines such as:
1,3-Butanediamine: Similar in structure but with amine groups on the first and third carbon atoms.
1,4-Butanediamine (Putrescine): Known for its role in biological systems and its distinctive odor.
Ethylenediamine: A smaller diamine with two carbon atoms between the amine groups, commonly used in coordination chemistry
This compound is unique due to its specific positioning of amine groups, which influences its reactivity and applications in various fields .
Properties
CAS No. |
4426-48-6 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
butane-1,2-diamine |
InChI |
InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3 |
InChI Key |
ULEAQRIQMIQDPJ-UHFFFAOYSA-N |
SMILES |
CCC(CN)N |
Canonical SMILES |
CCC(CN)N |
Key on ui other cas no. |
4426-48-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [(4-fluorophenyl)amino]acetate](/img/structure/B1606823.png)
![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)

![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)
![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)





![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)


